molecular formula C18H20N4O2 B11075710 (5Z)-5-[(2E)-(4-methoxybenzylidene)hydrazinylidene]-7,7-dimethyl-5,6,7,8-tetrahydrocinnolin-3(2H)-one

(5Z)-5-[(2E)-(4-methoxybenzylidene)hydrazinylidene]-7,7-dimethyl-5,6,7,8-tetrahydrocinnolin-3(2H)-one

Cat. No.: B11075710
M. Wt: 324.4 g/mol
InChI Key: OMELJXJCHYXPCB-TXKVZMQQSA-N
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Description

(5Z)-5-[(2E)-(4-methoxybenzylidene)hydrazinylidene]-7,7-dimethyl-5,6,7,8-tetrahydrocinnolin-3(2H)-one: is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a cinnoline core, a hydrazinylidene group, and a methoxybenzylidene moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5Z)-5-[(2E)-(4-methoxybenzylidene)hydrazinylidene]-7,7-dimethyl-5,6,7,8-tetrahydrocinnolin-3(2H)-one typically involves the condensation of 4-methoxybenzaldehyde with hydrazine derivatives, followed by cyclization and further functionalization steps. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like acetic acid or sulfuric acid to facilitate the condensation and cyclization reactions.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazinylidene group, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the cinnoline core or the hydrazinylidene group, resulting in the formation of reduced derivatives.

    Substitution: The methoxy group on the benzylidene moiety can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride in solvents such as tetrahydrofuran or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of catalysts like palladium or copper.

Major Products: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, each with potentially unique properties and applications.

Scientific Research Applications

Chemistry: The compound’s unique structure makes it a valuable intermediate in organic synthesis, particularly in the development of new heterocyclic compounds.

Biology: In biological research, the compound’s potential bioactivity is of interest. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development studies.

Medicine: The compound’s potential therapeutic effects are being explored, particularly in the context of its ability to interact with biological targets such as enzymes or receptors.

Industry: In industrial applications, the compound may be used as a precursor for the synthesis of dyes, pigments, or other specialty chemicals.

Mechanism of Action

The mechanism by which (5Z)-5-[(2E)-(4-methoxybenzylidene)hydrazinylidene]-7,7-dimethyl-5,6,7,8-tetrahydrocinnolin-3(2H)-one exerts its effects is likely related to its ability to interact with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to form stable complexes with these targets, potentially inhibiting or modulating their activity.

Comparison with Similar Compounds

  • (5Z)-5-[(2E)-(4-hydroxybenzylidene)hydrazinylidene]-7,7-dimethyl-5,6,7,8-tetrahydrocinnolin-3(2H)-one
  • (5Z)-5-[(2E)-(4-chlorobenzylidene)hydrazinylidene]-7,7-dimethyl-5,6,7,8-tetrahydrocinnolin-3(2H)-one

Uniqueness: The presence of the methoxy group in (5Z)-5-[(2E)-(4-methoxybenzylidene)hydrazinylidene]-7,7-dimethyl-5,6,7,8-tetrahydrocinnolin-3(2H)-one distinguishes it from its analogs. This functional group can influence the compound’s reactivity, solubility, and potential biological activity, making it unique among similar compounds.

Properties

Molecular Formula

C18H20N4O2

Molecular Weight

324.4 g/mol

IUPAC Name

(5Z)-5-[(E)-(4-methoxyphenyl)methylidenehydrazinylidene]-7,7-dimethyl-6,8-dihydro-2H-cinnolin-3-one

InChI

InChI=1S/C18H20N4O2/c1-18(2)9-15(14-8-17(23)22-21-16(14)10-18)20-19-11-12-4-6-13(24-3)7-5-12/h4-8,11H,9-10H2,1-3H3,(H,22,23)/b19-11+,20-15-

InChI Key

OMELJXJCHYXPCB-TXKVZMQQSA-N

Isomeric SMILES

CC1(CC2=NNC(=O)C=C2/C(=N\N=C\C3=CC=C(C=C3)OC)/C1)C

Canonical SMILES

CC1(CC2=NNC(=O)C=C2C(=NN=CC3=CC=C(C=C3)OC)C1)C

Origin of Product

United States

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